3-(4-Chloro-phenoxy)-7-acetoxycoumarin
Description
3-(4-Chlorophenoxy)-2-oxo-2H-chromen-7-yl acetate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chlorophenoxy group attached to the chromen-2-one core, which is further esterified with an acetate group
Properties
Molecular Formula |
C17H11ClO5 |
|---|---|
Molecular Weight |
330.7 g/mol |
IUPAC Name |
[3-(4-chlorophenoxy)-2-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C17H11ClO5/c1-10(19)21-14-5-2-11-8-16(17(20)23-15(11)9-14)22-13-6-3-12(18)4-7-13/h2-9H,1H3 |
InChI Key |
OZSGZTFBYXXKIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenoxy)-2-oxo-2H-chromen-7-yl acetate typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where 4-chlorophenol reacts with the chromen-2-one intermediate in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the hydroxyl group on the chromen-2-one core with acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of 3-(4-Chlorophenoxy)-2-oxo-2H-chromen-7-yl acetate follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenoxy)-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
3-(4-Chlorophenoxy)-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as UV absorbers or fluorescent dyes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenoxy)-2-oxo-2H-chromen-7-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding site. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A plant growth regulator with similar structural features but different applications.
Chlorphenesin: A muscle relaxant with a similar chlorophenoxy group but different pharmacological properties.
Clofibrate: A lipid-lowering agent with a chlorophenoxy group but different therapeutic uses.
Uniqueness
3-(4-Chlorophenoxy)-2-oxo-2H-chromen-7-yl acetate is unique due to its chromen-2-one core, which imparts distinct chemical and biological properties. Unlike other similar compounds, it combines the structural features of chromen-2-one and chlorophenoxy groups, making it a versatile molecule for various applications in research and industry.
Biological Activity
3-(4-Chloro-phenoxy)-7-acetoxycoumarin is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including anti-cancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Coumarins
Coumarins are a class of compounds known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. The specific structure of this compound incorporates both chloro and acetoxy groups, which enhance its pharmacological properties.
Anti-Cancer Activity
Research indicates that this compound exhibits potent anti-cancer activity against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG2 | 12.2 | Musa et al. |
| MDA-MB-231 | 27.6 | Musa et al. |
| A549 | 48.1 | Musa et al. |
| HeLa | 6.75 | Liu et al. |
The compound's effectiveness appears to be influenced by the presence of the acetoxy group at position 7, which enhances its cytotoxicity through various mechanisms, including cell cycle arrest and apoptosis induction.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation in cancer cell lines by inducing cell cycle arrest at different phases.
- Apoptosis Induction : Studies indicate that coumarin derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Kinase Inhibition : Certain coumarins have been reported to inhibit kinases involved in cancer progression, thereby reducing tumor growth.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific substituents on the coumarin backbone:
- Chloro Substituent : The presence of a chloro group at the para position (C-4) significantly enhances biological activity by reducing electron density on the aromatic ring, making it more reactive towards biological targets .
- Acetoxy Group : The acetoxy group at C-7 is crucial for increasing solubility and bioavailability, thus enhancing the overall efficacy of the compound .
Case Studies
Several studies have investigated the biological activity of this compound:
- Musa et al. (2022) : This study focused on the synthesis and evaluation of various coumarin derivatives, including this compound, demonstrating significant cytotoxic effects against liver cancer cell lines .
- Liu et al. (2022) : The research highlighted the selective anti-proliferative activity of coumarin derivatives on different cancer cell lines, emphasizing the role of structural modifications in enhancing therapeutic potential .
- Mohammadi-Khanaposhtani et al. (2023) : This study explored novel coumarin-Schiff base hybrids and their inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases alongside their anti-cancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
